molecular formula C10H9NO3S B1297235 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid CAS No. 883-50-1

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Cat. No. B1297235
CAS RN: 883-50-1
M. Wt: 223.25 g/mol
InChI Key: MNJIHLQXWFMJRV-UHFFFAOYSA-N
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Description

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid is a chemical compound with the CAS Number: 883-50-1. Its molecular weight is 223.25 and its IUPAC name is 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoic acid . The compound is stored at a temperature of 28°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO3S/c12-9(13)5-6-11-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13) . This code provides a specific representation of the molecular structure.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Research on the antioxidant capacity of benzothiazole derivatives has identified specific reaction pathways that contribute to their effectiveness. For instance, studies have elucidated how antioxidants can form coupling adducts with radical species, leading to oxidative degradation into marker compounds. This insight is crucial for understanding the antioxidant mechanisms of benzothiazole derivatives and their potential application in preserving biological and chemical systems against oxidative stress (Ilyasov et al., 2020).

Pharmacological Activities

Benzothiazole derivatives exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Their structural diversity and the presence of a benzothiazole scaffold make them significant in medicinal chemistry. The synthesis methods and structural modifications of these derivatives have been explored to enhance their activities and reduce toxicity. This research underscores the therapeutic potential of benzothiazole derivatives across various disease models (Bhat & Belagali, 2020).

Synthesis and Chemical Transformations

Advancements in the synthesis and transformations of benzothiazole derivatives have been notable. Innovative synthetic methodologies have been developed, focusing on green chemistry principles and atom economy. These methods facilitate the efficient production and functionalization of benzothiazole derivatives, broadening their applicability in organic synthesis, drug development, and material science (Zhilitskaya et al., 2021).

Antimicrobial and Antiviral Agents

Recent studies have highlighted the antimicrobial and antiviral capabilities of benzothiazole derivatives. With the rise of multidrug-resistant pathogens and emerging diseases, these compounds offer promising avenues for developing new therapeutic agents. Their mode of action against various microorganisms and viruses suggests potential clinical applications in combating infectious diseases (Elamin et al., 2020).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(2-oxo-1,3-benzothiazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-9(13)5-6-11-7-3-1-2-4-8(7)15-10(11)14/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJIHLQXWFMJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349537
Record name 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

CAS RN

883-50-1
Record name 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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